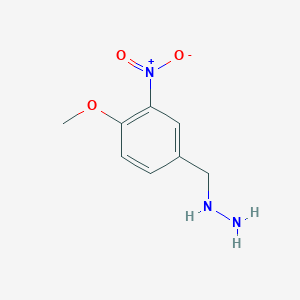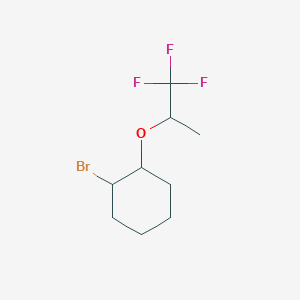
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound characterized by the presence of a bromine atom and a trifluoropropyl group attached to a cyclohexane ring
Métodos De Preparación
The synthesis of 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the reaction of cyclohexanol with 1,1,1-trifluoropropan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexanol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane include:
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar trifluoromethyl group.
1,1,1-Trifluoro-2-bromoethane: Another compound with a trifluoromethyl group and bromine atom.
2-Bromo-1,1,1-trifluoropropane: A simpler structure with similar functional groups.
The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct chemical properties and reactivity compared to linear or simpler cyclic compounds.
Propiedades
Fórmula molecular |
C9H14BrF3O |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
1-bromo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C9H14BrF3O/c1-6(9(11,12)13)14-8-5-3-2-4-7(8)10/h6-8H,2-5H2,1H3 |
Clave InChI |
RJYPJCQYCUPTFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
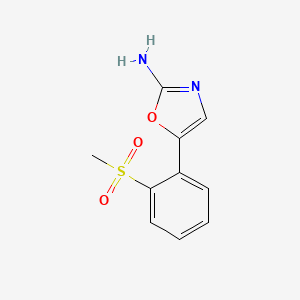
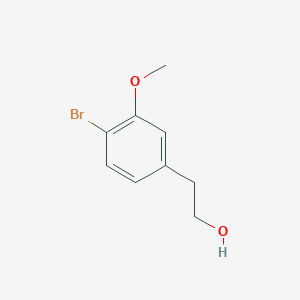
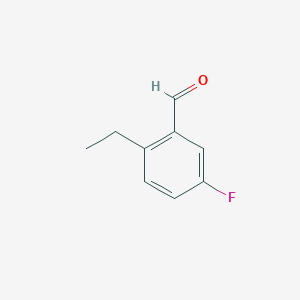
![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)
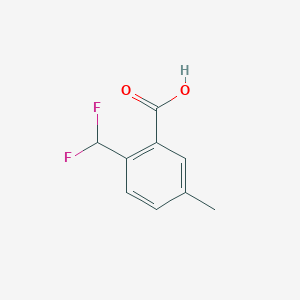
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
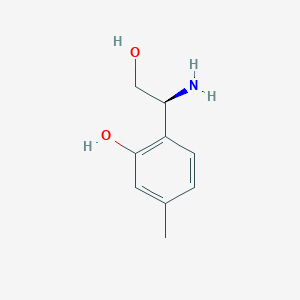
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)

![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
